2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate
Overview
Description
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is a useful research compound. Its molecular formula is C26H31N3O11 and its molecular weight is 561.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- An efficient synthesis protocol for a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes, was developed starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. The method is suitable for preparing high-purity (>99%) coupling agents, including 2,5-dioxopyrrolidin-1-yl derivatives (Reddy, Chen, Johnson, Beligere, Rege, Pan, & Thottathil, 2005).
Applications in Polymers and Materials Science
- Novel 2,5-dithienylpyrrole (SNS) derivatives were synthesized to investigate the influence of chromophore substituents on the electrochemical and spectroelectrochemical properties of resulting polymers. These studies are crucial for understanding the electronic and optoelectronic behaviors of conducting polymers (Yigit, Hacioglu, Güllü, & Toppare, 2015).
Biological Applications
- Organotin(IV) complexes of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid were synthesized and tested against different bacteria and fungi to determine their toxicity. These studies highlight the potential of 2,5-dioxopyrrolidin-1-yl derivatives in developing new antimicrobial agents (Shahid, Shahzadi, Ali, Bhatti, & Khan, 2005).
Medical Applications
- A derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, was identified to significantly improve monoclonal antibody production in Chinese hamster ovary cell culture. This compound represents a potential tool for enhancing monoclonal antibody production for medical applications (Aki, Katsumata, Kakihara, Nonaka, & Fujiwara, 2021).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O11/c30-21-4-5-22(31)28(21)20-3-1-2-19(18-20)26(35)27-9-11-37-13-15-39-17-16-38-14-12-36-10-8-25(34)40-29-23(32)6-7-24(29)33/h1-5,18H,6-17H2,(H,27,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLKNPCHCJFKOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dioxopyrrolidin-1-yl 1-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)-1-oxo-5,8,11,14-tetraoxa-2-azaheptadecan-17-oate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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